3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a purine ring system fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and phenyl derivatives with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- (2-Phenyl-1,3-dioxolan-4-yl)methyl (9E)-9-octadecenoate
Uniqueness
3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its fused purine-pyrimidine ring system, which imparts distinct chemical and biological properties
Biological Activity
3-benzyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by a complex bicyclic structure. Its molecular formula is C19H20N4O2, and it has a molecular weight of approximately 336.39 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Significant inhibition of bacterial growth has been observed against multi-resistant pathogens. The compound's mechanism involves the inhibition of flavin-dependent thymidylate synthase (FDTS), which is crucial for bacterial DNA synthesis .
- Antitubercular Activity : In vitro studies have demonstrated that the compound can inhibit Mycobacterium tuberculosis ThyX with an IC50 value of 0.69μM. This suggests its potential as a lead compound for developing new antitubercular agents .
- Cytotoxicity : The compound has shown low cytotoxicity in primary blood mononuclear (PBM) cells, with a CC50 greater than 100μM, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at specific positions on its structure. Research has focused on optimizing substitutions at the N1 and N3 positions to enhance activity against targeted enzymes like ThyX .
Table 1: SAR Findings for Pyrimidine Derivatives
Compound | R1 | R2 | Inhibition (%) at 200 µM |
---|---|---|---|
9a | F | H | 59.4 |
9b | Cl | H | 49.8 |
9c | Br | H | 52.2 |
B1-PP146 | - | - | 95.1 |
This table summarizes the inhibitory effects of various derivatives compared to a known positive control (B1-PP146) .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds in vitro:
- Inhibition Studies : A series of pyrido[1,2-e]purine derivatives were synthesized and screened for their ability to inhibit FDTS. The highest inhibition was noted with specific substitutions that enhanced binding affinity .
- In Silico Studies : Computational modeling has been employed to predict the interactions between these compounds and their target enzymes. This approach aids in guiding further synthetic modifications to improve efficacy .
- Toxicity Assessments : Comprehensive cytotoxicity tests have been conducted using PBM cells to ensure that promising compounds do not exhibit significant toxicity at therapeutic concentrations .
Properties
IUPAC Name |
3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-24-19-18(20(28)27(22(24)29)15-16-9-4-2-5-10-16)26-14-8-13-25(21(26)23-19)17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUZCAQBCDGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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